2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-fluorophenyl)-3-oxopropanenitrile
Description
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-fluorophenyl)-3-oxopropanenitrile is a synthetic organic compound that features a benzimidazole core structure. Compounds with benzimidazole structures are known for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O/c17-11-7-5-10(6-8-11)15(21)12(9-18)16-19-13-3-1-2-4-14(13)20-16/h1-8,21H,(H,19,20)/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFCWIXLBFUAQC-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=C(C=C3)F)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=C(C=C3)F)\O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-fluorophenyl)-3-oxopropanenitrile typically involves the condensation of a benzimidazole derivative with a fluorophenyl ketone and a nitrile group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with benzimidazole cores are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
Medicinally, benzimidazole derivatives are explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and parasitic infections.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-fluorophenyl)-3-oxopropanenitrile likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the fluorophenyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-phenyl-3-oxopropanenitrile: Similar structure but lacks the fluorine atom.
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-chlorophenyl)-3-oxopropanenitrile: Similar structure with a chlorine atom instead of fluorine.
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-methylphenyl)-3-oxopropanenitrile: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-fluorophenyl)-3-oxopropanenitrile may enhance its biological activity and binding affinity compared to similar compounds without the fluorine atom. Fluorine atoms are known to influence the pharmacokinetic properties of compounds, such as their metabolic stability and ability to cross cell membranes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
